molecular formula C6H6O B14463585 2,3-Dimethylidene-2,3-dihydrofuran CAS No. 73567-98-3

2,3-Dimethylidene-2,3-dihydrofuran

Cat. No.: B14463585
CAS No.: 73567-98-3
M. Wt: 94.11 g/mol
InChI Key: GHDUZXMDGUZULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylidene-2,3-dihydrofuran is an organic compound that belongs to the class of heterocyclic compounds known as dihydrofurans. It is characterized by a five-membered ring containing an oxygen atom and two double bonds at the 2 and 3 positions. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylidene-2,3-dihydrofuran can be synthesized through several methods. One common approach involves the generation of benzofuran-2,3-quinodimethane from the corresponding silyl acetate at low temperatures. This intermediate reacts efficiently with various reactive Diels-Alder dienophiles, leading to the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylidene-2,3-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted furans and dihydrofurans, depending on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dimethylidene-2,3-dihydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethylidene-2,3-dihydrofuran involves its ability to participate in various chemical reactions due to the presence of double bonds and an oxygen atom in its structure. These features allow it to act as a reactive intermediate in Diels-Alder reactions, cycloadditions, and other organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-dimethylidene-2,3-dihydrofuran include:

Uniqueness

This compound is unique due to its specific arrangement of double bonds and the presence of an oxygen atom in a five-membered ring. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications.

Properties

CAS No.

73567-98-3

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

2,3-dimethylidenefuran

InChI

InChI=1S/C6H6O/c1-5-3-4-7-6(5)2/h3-4H,1-2H2

InChI Key

GHDUZXMDGUZULB-UHFFFAOYSA-N

Canonical SMILES

C=C1C=COC1=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.